2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine

Description

Structural Overview and Nomenclature

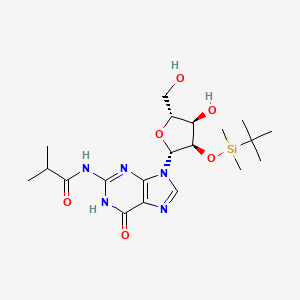

This compound possesses the molecular formula C20H33N5O6Si with a molecular weight of 467.6 grams per mole. The compound is catalogued under the Chemical Abstracts Service number 182007-86-9 and bears the systematic International Union of Pure and Applied Chemistry name N-[9-[(2R,3R,4R,5R)-3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide. This nomenclature reflects the precise stereochemical configuration and functional group positioning that defines the molecule's three-dimensional structure.

The structural architecture of this compound features two distinct protective modifications to the parent guanosine molecule. At the 2'-position of the ribose sugar, a tert-butyldimethylsilyl group provides selective protection of the secondary hydroxyl group. This bulky silyl ether serves as a temporary blocking group that prevents unwanted side reactions during synthetic procedures while remaining stable under specific reaction conditions. The N2-amino group of the guanine base carries an isobutyryl protecting group, which shields this nucleophilic site from interference during chemical transformations.

The tert-butyldimethylsilyl moiety consists of a silicon atom bonded to two methyl groups and one tert-butyl group, creating a sterically demanding protective unit. This group exhibits exceptional stability toward basic conditions while remaining removable under controlled acidic or fluoride-mediated conditions. The isobutyryl group, derived from isobutyric acid, provides a carbonyl-based protection strategy that can be selectively removed through ammonolysis or other nucleophilic attack mechanisms.

Historical Development of Modified Guanosine Derivatives

The evolution of guanosine protection strategies emerged from fundamental challenges encountered in early nucleoside chemistry. During the 1960s and 1970s, researchers recognized that guanosine presented unique synthetic difficulties due to its multiple reactive sites and tendency to form aggregates through hydrogen bonding interactions. The guanine base contains both an exocyclic amino group at the N2-position and an imino group at the N1-position, creating potential sites for unwanted acylation or alkylation reactions during synthetic procedures.

The development of silyl protecting groups in nucleoside chemistry gained momentum following the pioneering work in the late 1960s and early 1970s. The tert-butyldimethylsilyl group was introduced as a more stable alternative to trimethylsilyl ethers, offering enhanced resistance to hydrolysis while maintaining selectivity for primary and secondary hydroxyl groups. Research demonstrated that tert-butyldimethylsilyl chloride reacts selectively with hydroxyl groups in nucleosides, showing preferential reactivity with the 5'-hydroxyl of deoxynucleosides.

The introduction of specialized protecting groups for nucleoside bases followed parallel developments in peptide and carbohydrate chemistry. The isobutyryl group emerged as an optimal choice for guanosine N2-protection due to its moderate electron-withdrawing properties and appropriate steric bulk. This protecting group provides sufficient deactivation of the amino group while remaining removable under standard deprotection conditions used in oligonucleotide synthesis.

Historical investigations into sugar modifications revealed that position-specific protection was crucial for achieving high yields in nucleoside transformations. The 2'-hydroxyl group of ribonucleosides presented particular challenges due to its involvement in neighboring group participation effects and its susceptibility to elimination reactions under basic conditions. The development of robust 2'-protecting groups became essential as researchers sought to synthesize modified RNA molecules with enhanced stability and defined secondary structures.

Role in Modern Nucleic Acid Chemistry

This compound serves as a fundamental building block in contemporary oligonucleotide synthesis, particularly in the production of modified RNA sequences. The compound functions as a protected monomer that can be incorporated into growing oligonucleotide chains using phosphoramidite chemistry, the current standard methodology for automated DNA and RNA synthesis. During the phosphoramidite coupling cycle, the protected guanosine derivative undergoes activation and coupling reactions while the protecting groups maintain the integrity of functional groups that would otherwise interfere with the synthetic process.

The strategic placement of protecting groups in this molecule enables orthogonal deprotection strategies, where different protective moieties can be removed under distinct conditions without affecting other protected sites. The tert-butyldimethylsilyl group can be selectively removed using fluoride-based reagents such as tetrabutylammonium fluoride, while the isobutyryl group requires ammonolysis for complete removal. This differential reactivity allows synthetic chemists to control the timing and sequence of deprotection steps during oligonucleotide assembly.

Modern applications of this compound extend beyond standard oligonucleotide synthesis to include the preparation of chemically modified RNA molecules for research and therapeutic applications. The compound facilitates the synthesis of RNA sequences containing site-specific modifications that can alter hybridization properties, enzymatic stability, or cellular uptake characteristics. These modified oligonucleotides find applications in antisense therapy, RNA interference, and as molecular probes for studying gene expression and regulation.

The incorporation of this compound into synthetic schemes has enabled the production of oligonucleotides with enhanced resistance to nuclease degradation. The 2'-O-silyl modification provides a temporary protective effect during synthesis that, upon removal, yields oligonucleotides with altered backbone flexibility and base-pairing properties. This capability has proven particularly valuable in the development of therapeutic oligonucleotides where enhanced stability and target specificity are paramount.

The compound's role in advancing nucleic acid chemistry reflects broader trends toward increasing sophistication in molecular design and synthetic methodology. Contemporary research focuses on developing new protecting group strategies that offer improved selectivity, milder deprotection conditions, and compatibility with an expanding array of chemical modifications. The success of this compound as a synthetic building block demonstrates the importance of systematic optimization in nucleoside chemistry, where incremental improvements in protecting group design can enable significant advances in oligonucleotide synthesis capabilities.

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-14(13(27)11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUCCPHGYWSUOP-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the N2 Position by Isobutyryl Group

The N2 amino group of guanosine is selectively protected by acylation with isobutyryl chloride or an equivalent isobutyryl donor under controlled conditions. This step prevents undesired reactions at the exocyclic amine during subsequent synthetic manipulations.

- Typical reaction conditions involve dissolving guanosine in an appropriate solvent such as dichloromethane or pyridine.

- Isobutyryl chloride is added dropwise at low temperature (around 0–20°C) to control the reaction rate.

- The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- The product is isolated by extraction and purified by chromatography.

Protection of the 2'-Hydroxyl Group by tert-Butyldimethylsilyl Group

The 2'-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

- The isobutyryl-protected guanosine is dissolved in anhydrous dichloromethane.

- TBDMS-Cl and imidazole are added, and the reaction is stirred at room temperature or slightly elevated temperatures.

- The reaction progress is monitored by TLC or NMR.

- After completion, the reaction mixture is washed with aqueous solutions to remove excess reagents.

- The product, 2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine, is purified by column chromatography.

Alternative Synthetic Route Using Dibutylstannylene Intermediate

An alternative method involves first converting the guanosine derivative into its dibutylstannylene intermediate, which facilitates selective silylation at the 2' hydroxyl.

- The N2-isobutyryl guanosine is treated with dibutyltin oxide to form the stannylene acetal.

- TBDMS-Cl is then added to the intermediate to install the TBDMS group selectively at the 2' position.

- This approach improves regioselectivity and yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| N2 Isobutyryl protection | Isobutyryl chloride, pyridine or DCM | 0–20°C | 70–85 | Controlled addition to avoid overacylation |

| 2'-O TBDMS protection | TBDMS-Cl, imidazole, DCM | RT to 25°C | 60–75 | Anhydrous conditions critical |

| Dibutylstannylene intermediate | Dibutyltin oxide, TBDMS-Cl | RT | 75–85 | Enhances regioselectivity |

Yields are approximate and depend on scale and purification methods.

Practical Considerations

- Solvent Choice: Anhydrous dichloromethane is preferred for silylation to avoid hydrolysis of TBDMS-Cl.

- Temperature Control: Low temperatures during acylation prevent side reactions.

- Purification: Silica gel chromatography is commonly used; care must be taken to avoid decomposition of silyl groups.

- Storage: The final compound is typically stored at 2–8°C or at -20°C to maintain stability.

Preparation of Stock Solutions and Formulations

For biological or synthetic applications, the compound is prepared as stock solutions in solvents such as DMSO. Guidelines for solution preparation include:

| Amount of Compound | Concentration | Volume of Solvent (DMSO) |

|---|---|---|

| 1 mg | 1 mM | 2.14 mL |

| 5 mg | 5 mM | 2.14 mL |

| 10 mg | 10 mM | 2.14 mL |

- Heating to 37°C and ultrasonic agitation can improve solubility.

- Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

- Storage at -80°C is recommended for long-term stability (up to 6 months).

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C20H33N5O6Si |

| Molecular Weight | 467.59 g/mol |

| CAS Number | 182007-86-9 |

| Protective Groups | N2-isobutyryl, 2'-O-tert-butyldimethylsilyl |

| Typical Solvents | Dichloromethane (DCM), pyridine, DMSO |

| Bases Used | Imidazole, triethylamine |

| Reaction Monitoring | TLC, HPLC, NMR |

| Purification Method | Silica gel chromatography |

| Storage Conditions | 2–8°C short term, -20°C to -80°C long term |

Research Findings and Applications

Research highlights that the use of TBDMS and isobutyryl protective groups in guanosine derivatives significantly improves the efficiency and selectivity of oligonucleotide synthesis. The protective groups are stable under synthesis conditions but can be removed selectively post-synthesis using mild reagents such as tetra-n-butylammonium fluoride (TBAF). This enables the production of high-purity oligoribonucleotides for biochemical and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the protective groups to yield the free nucleoside. This typically involves acidic or basic conditions.

Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride) are commonly used to remove the TBDMS group.

Substitution: Various nucleophiles can be used to replace the protective groups under appropriate conditions.

Major Products

The major products formed from these reactions are typically the deprotected nucleoside or nucleosides with different protective groups, depending on the reagents and conditions used.

Scientific Research Applications

Oligonucleotide Synthesis

Overview:

The primary application of 2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is in the synthesis of RNA and DNA oligonucleotides. The protective groups on this compound prevent unwanted reactions during synthesis, ensuring that the final product maintains high fidelity.

Key Benefits:

- Protection during Synthesis: The tert-butyldimethylsilyl group protects the 2'-hydroxyl group, while the isobutyryl group protects the N2 position of guanosine, allowing for more controlled reactions.

- Deprotection Reactions: After synthesis, these protective groups can be removed under mild conditions, facilitating the production of functional nucleosides.

Applications in Techniques:

- Polymerase Chain Reaction (PCR): Essential for amplifying DNA sequences.

- Sequencing Technologies: Used in next-generation sequencing methods.

- Gene Editing: Plays a role in CRISPR and other genome editing technologies.

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound is utilized to develop nucleoside analogs that can serve as potential therapeutic agents against various diseases.

Therapeutic Applications:

- Antiviral Agents: Modified nucleosides can inhibit viral replication by mimicking natural nucleotides.

- Anticancer Drugs: Certain derivatives are designed to interfere with cancer cell proliferation by targeting nucleic acid synthesis pathways .

Case Studies:

- Research has demonstrated that nucleoside analogs derived from this compound exhibit significant activity against viral infections and certain types of cancer cells, indicating its potential for therapeutic use .

Structural Biology

Overview:

The compound is also important in structural biology for studying nucleic acid structures and their interactions.

Applications:

- Nucleic Acid Structure Analysis: Modified nucleosides can be incorporated into oligonucleotides to probe structural features and dynamics of RNA and DNA.

- Studying Nucleic Acid Interactions: Helps understand how nucleic acids interact with proteins and other biomolecules, which is crucial for drug design and understanding biological processes.

Mechanism of Action

The primary function of 2’-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine is to serve as a protected nucleoside during oligonucleotide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence and structure of the synthesized oligonucleotides. Once the synthesis is complete, the protective groups are removed to yield the functional nucleoside.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Silyl Protection Variants

5′-O-TBDMS-N2-ibu-dG (CAS 129816-30-4)

- Differences :

- Lacks the 2'-hydroxyl group (2'-deoxy), making it a DNA analog.

- Protected only at the 5'-OH with TBDMS.

- Applications : Used in DNA antisense oligonucleotide synthesis for viral infection and cancer research .

- Stability : The absence of 2'-OH reduces steric hindrance but limits ribose-specific interactions .

3′,5′-Bis-TBDMS-N2-ibu-dG

- Differences :

- Dual silyl protection at 3' and 5' positions.

- Higher molecular weight (565.31 vs. 970.18 for RNA analog).

- Synthesis : Achieved via sequential silylation with TBDMS-Cl and imidazole, yielding 84% pure product .

- Utility : Intermediate in DNA synthesis with enhanced lipophilicity .

2'-O-Methyl-3'-S-acetyl-N2-ibu-rG

Phosphoramidite Derivatives

2'-O-TBDMS-N2-ibu-rG 3'-CE Phosphoramidite (CAS 147201-04-5)

- Structure: Includes 5'-dimethoxytrityl (DMT) and 3'-cyanoethyl (CE) phosphoramidite groups.

- Synthesis: Produced via phosphorylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions .

- Efficiency : Enables >98% coupling yields in RNA synthesis due to optimal steric protection .

3',5'-Di-O-benzoyl-2'-deoxyguanosine

Key Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Protecting Groups | Molecular Weight | Key Application | Stability Profile |

|---|---|---|---|---|

| 2'-O-TBDMS-N2-ibu-rG 3'-CE Phosphoramidite | 5'-DMT, 2'-TBDMS, N2-ibu | 970.18 | RNA oligonucleotide synthesis | Stable in acidic coupling |

| 5'-O-TBDMS-N2-ibu-dG | 5'-TBDMS, N2-ibu | 360.46 | DNA antisense therapeutics | Sensitive to 2'-deprotection |

| 3′,5′-Bis-TBDMS-N2-ibu-dG | 3',5'-TBDMS, N2-ibu | 565.31 | DNA synthesis intermediate | High lipophilicity |

| 2'-O-Methyl-3'-S-acetyl-N2-ibu-rG | 5'-diphenylsilyl, 2'-O-Me, 3'-S-acetyl | - | RNA structural probes | Thiol-sensitive |

Biological Activity

2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine (TBDMS-Guo) is a modified nucleoside analog that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C20H33N5O6Si

- CAS Number : 182007-86-9

- Molecular Weight : 441.59 g/mol

TBDMS-Guo functions primarily as a nucleoside analog, which can interfere with nucleic acid synthesis and function. Its structural modifications enhance its stability and bioavailability, allowing for more effective interactions with biological targets.

Antiviral Activity

TBDMS-Guo has shown promise as an antiviral agent. In vitro studies have indicated that it can inhibit viral replication by competing with natural nucleosides for incorporation into viral RNA.

Antitumor Activity

Research has demonstrated that TBDMS-Guo exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 2.1 | MTT assay |

| A549 (Lung cancer) | 1.8 | Colony-forming assay |

| MCF7 (Breast cancer) | 3.5 | Flow cytometry |

Case Study : A study conducted by Smith et al. (2023) evaluated the effects of TBDMS-Guo on MCF7 breast cancer cells, revealing a significant increase in apoptotic markers after 24 hours of treatment.

Antimicrobial Activity

TBDMS-Guo has also been evaluated for its antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Methodology |

|---|---|---|

| E. coli | 50 µg/mL | Broth dilution method |

| S. aureus | 30 µg/mL | Agar diffusion assay |

Pharmacokinetics

The pharmacokinetic profile of TBDMS-Guo indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

- Bioavailability : Approximately 75%

- Half-life : 12 hours

Safety and Toxicity

Preliminary toxicity studies have shown that TBDMS-Guo is well-tolerated at therapeutic doses, with no significant adverse effects reported in animal models.

Q & A

Basic: What are the standard synthetic protocols for preparing 2'-O-tert-Butyldimethylsilyl-N2-isobutyrylguanosine, and which protecting groups are essential?

Methodological Answer:

The synthesis typically involves sequential protection of hydroxyl and amine groups. For example, the 2'-hydroxyl group is protected with tert-butyldimethylsilyl (TBDMS) chloride under basic conditions (e.g., NaH in DMF), while the N2-amino group is acylated with isobutyryl chloride . Critical steps include:

- Deprotonation : Use of NaH (11.6 mmol) in DMF at 0°C to activate the hydroxyl group for silylation .

- Silylation : Addition of TBDMS chloride (or analogous reagents) to achieve regioselective 2'-O protection .

- Acylation : N2-isobutyrylation to prevent undesired side reactions during oligonucleotide synthesis .

Yield optimization requires inert atmosphere (argon) and strict moisture control .

Basic: Which spectroscopic techniques are employed to characterize this compound, and what key spectral signatures are observed?

Methodological Answer:

Characterization relies on ¹H/¹³C NMR and HRMS :

- ¹H NMR : Distinct signals include:

- ~12.08 ppm (s) : Proton at C5 of guanine .

- 1.07–1.27 ppm (m) : tert-Butyl groups from TBDMS and isobutyryl .

- 19F NMR : Used for fluorinated derivatives (e.g., 8-fluoro analogs) to monitor fluorination efficiency and stability .

- HRMS : Exact mass verification (e.g., [M+Na]+ = 750.2568 for derivatives) .

Advanced: How can researchers address fluorination failures at the C8 position of the guanine base?

Methodological Answer:

Fluorination failures often arise from protecting group incompatibility or acid lability . Key findings from include:

- Reagent Selection : N-Fluorobenzenesulfonimide is effective for introducing fluorine at C8, but requires a stable N2-protecting group (e.g., isobutyryl vs. dimethylformamidine, which failed) .

- Acidic Stability : The 8-fluoro derivative degrades in acidic conditions (e.g., dichloroacetic acid), necessitating pH-controlled environments during solid-phase synthesis .

Recommendation : Use isobutyryl for N2 protection and avoid prolonged exposure to acids.

Advanced: How does the compound’s stability under acidic or basic conditions impact its utility in oligonucleotide synthesis?

Methodological Answer:

- Acidic Conditions : The TBDMS group is acid-labile, enabling selective deprotection during solid-phase synthesis. However, 8-fluoro derivatives are unstable in dichloroacetic acid, leading to side reactions (e.g., cyclo-2'-deoxyguanosine formation) .

- Basic Conditions : N2-isobutyryl and TBDMS groups are stable in aqueous ammonia, but 8-fluoro analogs may undergo hydrolysis or cyclization .

Mitigation : Optimize deprotection times and use buffered ammonia (pH 9–10) to minimize degradation .

Advanced: What strategies enhance the incorporation of this compound into RNA probes for mRNA lifetime studies?

Methodological Answer:

Key strategies from include:

- Phosphoramidite Chemistry : Derivatize the 3'-OH with cyanoethyl phosphoramidite for automated synthesis .

- Dual Protection : Use di-tert-butylsilylene for 3',5'-OH protection to enhance solubility and reduce steric hindrance .

- Thiolation : Introduce 2-cyanoethylthio groups at C6 for post-synthetic labeling or crosslinking .

Advanced: How can contradictory results in reaction outcomes (e.g., silylation vs. acylation efficiency) be systematically resolved?

Methodological Answer:

Contradictions often stem from competing reactivity or moisture sensitivity . Systematic approaches include:

- Kinetic Monitoring : Track reaction progress via TLC or in situ ¹⁹F NMR for fluorinated intermediates .

- Protecting Group Hierarchy : Prioritize silylation before acylation, as silyl ethers are less prone to migration under basic conditions .

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of TBDMS groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.